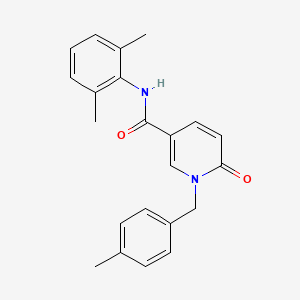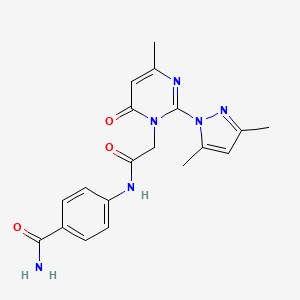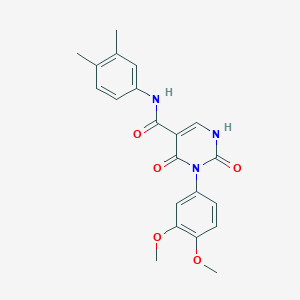![molecular formula C23H24N4O3S B14971283 N-({3-[(4-Methoxyphenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}methyl)-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B14971283.png)
N-({3-[(4-Methoxyphenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}methyl)-3,4-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Firefly luciferase-IN-5 is a compound that has garnered significant interest in the scientific community due to its unique properties and applications. This compound is closely related to firefly luciferase, an enzyme responsible for the bioluminescence observed in fireflies. Firefly luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. Firefly luciferase-IN-5 is a potent inhibitor of this enzyme, making it a valuable tool in various research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Firefly luciferase-IN-5 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific inhibitory groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of Firefly luciferase-IN-5 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions: Firefly luciferase-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the inhibitory groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution can result in derivatives with different functional groups.
Applications De Recherche Scientifique
Firefly luciferase-IN-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in bioluminescence assays to monitor gene expression and cellular processes.
Medicine: Investigated for its potential in developing new therapeutic agents targeting bioluminescent pathways.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mécanisme D'action
Firefly luciferase-IN-5 exerts its effects by binding to the active site of firefly luciferase, inhibiting its catalytic activity. This prevents the enzyme from oxidizing luciferin, thereby blocking the bioluminescence reaction. The molecular targets include specific amino acid residues within the enzyme’s active site, which are crucial for its function.
Comparaison Avec Des Composés Similaires
Firefly luciferase-IN-5 is unique compared to other luciferase inhibitors due to its high potency and specificity. Similar compounds include:
Luciferase-IN-1: A less potent inhibitor with a different binding mechanism.
Luciferase-IN-2: Another inhibitor with broader specificity, affecting multiple luciferase enzymes.
Luciferase-IN-3: Known for its stability but lower inhibitory activity.
Propriétés
Formule moléculaire |
C23H24N4O3S |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N-[[3-[(4-methoxyphenyl)methyl]imidazo[4,5-b]pyridin-2-yl]methyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H24N4O3S/c1-16-6-11-20(13-17(16)2)31(28,29)25-14-22-26-21-5-4-12-24-23(21)27(22)15-18-7-9-19(30-3)10-8-18/h4-13,25H,14-15H2,1-3H3 |
Clé InChI |
OVKCKTUMFCYNES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC3=C(N2CC4=CC=C(C=C4)OC)N=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14971215.png)

![N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-phenylpiperazin-1-YL)ethyl]-N'-phenylethanediamide](/img/structure/B14971238.png)

![N-(3,5-difluorophenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B14971244.png)
![N-[4-({4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B14971248.png)
![1-(4-bromobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14971259.png)
![1-(4-bromobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14971262.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B14971266.png)
![N-(4-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B14971268.png)
![N-(2,6-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B14971275.png)

